molecular formula C27H27IN2O7S B11666534 ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11666534
M. Wt: 650.5 g/mol
InChI Key: ATNDUSFTRPGDAX-MTJSOVHGSA-N
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Description

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the dimethoxyphenyl and iodo-dimethoxyphenyl groups via substitution reactions.
  • Final esterification to obtain the ethyl ester derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds in the thiazolopyrimidine class. Similar compounds include:

  • 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 5-(3,4-Dimethoxyphenyl)-2-(3-iodo-4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H27IN2O7S

Molecular Weight

650.5 g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27IN2O7S/c1-7-37-26(32)22-14(2)29-27-30(23(22)16-8-9-18(33-3)19(13-16)34-4)25(31)21(38-27)12-15-10-17(28)24(36-6)20(11-15)35-5/h8-13,23H,7H2,1-6H3/b21-12-

InChI Key

ATNDUSFTRPGDAX-MTJSOVHGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)I)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OC)OC)S2)C

Origin of Product

United States

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